Home > Products > Screening Compounds P46439 > BRD4-Kinases-IN-3
BRD4-Kinases-IN-3 -

BRD4-Kinases-IN-3

Catalog Number: EVT-15634150
CAS Number:
Molecular Formula: C26H34FN7O2S
Molecular Weight: 527.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BRD4-Kinases-IN-3 is a selective inhibitor targeting the bromodomain-containing protein 4, which is part of the bromodomain and extraterminal (BET) family. This compound has garnered attention due to its potential therapeutic applications in various cancers and inflammatory diseases. BRD4 plays a critical role in regulating gene transcription by recognizing acetylated lysines on histones, thus influencing the activity of RNA polymerase II and other transcription factors. Its inhibition can suppress oncogene expression, making it a promising target for cancer therapy .

Source and Classification

BRD4-Kinases-IN-3 is classified as a small molecule inhibitor within the broader category of epigenetic modulators. Its chemical structure is characterized by the formula C26H34FN7O2S, which includes various functional groups that contribute to its biological activity. The compound is derived from studies aimed at understanding the kinase activity of BRD4 and its implications in cancer biology .

Synthesis Analysis

Methods

The synthesis of BRD4-Kinases-IN-3 typically involves several organic chemistry techniques, including:

  1. Reagents and Catalysts: Specific reagents are used to facilitate the formation of key bonds within the molecule.
  2. Reaction Conditions: Temperature, pressure, and solvent choice are optimized to enhance yield and purity.
  3. Purification Techniques: Chromatography methods such as high-performance liquid chromatography (HPLC) are employed to isolate the final product from by-products.

Technical Details

The synthesis process may involve multi-step reactions where intermediate compounds are formed before yielding BRD4-Kinases-IN-3. Each step is carefully monitored through spectroscopic methods (e.g., NMR, mass spectrometry) to confirm the structure and purity of intermediates and final products .

Molecular Structure Analysis

Structure

BRD4-Kinases-IN-3 features a complex molecular architecture that allows for specific interactions with BRD4. The molecule contains two significant domains:

  • Bromodomains: These regions facilitate binding to acetylated lysines on histones.
  • Extraterminal Domain: This domain interacts with various proteins involved in chromatin remodeling.

Data

The molecular weight of BRD4-Kinases-IN-3 is approximately 485.66 g/mol, which contributes to its pharmacokinetic properties. The compound's three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to understand its binding affinity and specificity towards BRD4 .

Chemical Reactions Analysis

Reactions

BRD4-Kinases-IN-3 primarily functions through competitive inhibition of BRD4's bromodomains. This inhibition disrupts the recruitment of transcriptional machinery to target genes, thereby modulating gene expression profiles associated with cancer progression.

Technical Details

The kinetic parameters of BRD4-Kinases-IN-3 can be characterized using enzyme assays that measure its effect on BRD4-mediated phosphorylation of substrates like RNA polymerase II. The compound exhibits classical Michaelis-Menten kinetics, indicating its potential effectiveness as a therapeutic agent .

Mechanism of Action

Process

The mechanism by which BRD4-Kinases-IN-3 exerts its effects involves several key steps:

  1. Binding: The compound binds specifically to the bromodomains of BRD4.
  2. Inhibition: This binding prevents BRD4 from interacting with acetylated histones and other transcription factors.
  3. Transcriptional Regulation: As a result, the phosphorylation of RNA polymerase II is inhibited, leading to decreased transcriptional activity of oncogenes.

Data

Studies have shown that inhibition of BRD4 leads to reduced expression of genes involved in cell proliferation and survival pathways, highlighting its potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical Properties

BRD4-Kinases-IN-3 is characterized by:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It can undergo typical organic reactions such as substitution and elimination depending on functional groups present.

Relevant data on solubility, melting point, and stability profiles are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

BRD4-Kinases-IN-3 has significant potential applications in:

  1. Cancer Therapy: Targeting BRD4 can suppress tumor growth by inhibiting oncogene expression.
  2. Inflammatory Diseases: Given its role in transcriptional regulation, it may also be beneficial in treating conditions characterized by chronic inflammation.
  3. Epigenetic Research: The compound serves as a tool for studying the role of epigenetic modifications in gene regulation.
Introduction to BRD4 as a Therapeutic Target in Oncology

BRD4’s Role in Transcriptional Regulation and Oncogenic Signaling Pathways

BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, functions as a master regulator of gene transcription through its tandem bromodomains (BD1 and BD2). These domains recognize acetylated lysine residues on histone tails, enabling BRD4 to anchor itself to super-enhancers and promoters of critical oncogenes. This positioning facilitates the recruitment of transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II to initiate transcriptional elongation [5] [7]. Key oncogenic pathways under BRD4 control include:

  • MYC-driven transcriptional programs: BRD4 binds to super-enhancers upstream of MYC, amplifying its expression in hematologic and solid tumors [8].
  • NF-κB-mediated inflammation: BRD4 interacts with acetylated RelA (p65), perpetuating inflammatory cascades linked to tumor progression [9] [10].
  • Cell identity genes: During differentiation, BRD4 occupies lineage-specific enhancers (e.g., in adipogenesis or osteogenesis), a mechanism co-opted by cancers to maintain dedifferentiated states [5] [8].

Non-transcriptional roles further underscore BRD4’s oncogenicity. It maintains genome stability by regulating DNA damage repair pathways and telomere homeostasis, while its dysregulation promotes chemoresistance [2] [8].

Rationale for Targeting BRD4 Kinase Activity in Cancer Therapy

While bromodomain inhibition (e.g., via JQ1) displaces BRD4 from chromatin, emerging evidence suggests that BRD4’s kinase-like activity independently drives oncogenesis. This activity, localized outside the bromodomains, phosphorylates serine residues of RNA Pol II and other substrates, directly fueling transcriptional addiction in cancer cells [8] [9]. Dual inhibition strategies—simultaneously targeting bromodomains and kinase functions—offer advantages:

  • Overcoming limitations of mono-mechanistic inhibitors: Pan-BET inhibitors (e.g., I-BET) broadly disrupt transcriptional hubs, causing systemic toxicity [3] [9].
  • Synergistic suppression of oncogenic outputs: Kinase inhibition augments transcriptional blockade, potentially mitigating resistance [1] [10].Table 1: Limitations of Conventional BRD4-Targeted Therapies
Therapeutic ClassMechanismKey Limitations
Pan-BET inhibitors (e.g., JQ1)Disrupt acetyl-lysine bindingOff-target effects on BRD2/3; thrombocytopenia [9]
BET-PROTACsDegrade BET proteinsOn-target neuro/cardiotoxicity [9]
BD1/BD2-selective inhibitorsDomain-specific inhibitionIncomplete suppression of kinase activity [9]

Overview of BET Family Proteins and BRD4-Specific Inhibitor Development

The BET family comprises four members: BRD2, BRD3, BRD4, and testis-specific BRDT. While they share conserved bromodomains, BRD4’s extended C-terminal domain confers unique functionalities, including robust P-TEFb interaction and kinase activity [7] [8]. This structural distinction rationalizes BRD4-specific inhibitor development:

  • Structural basis for selectivity: BRD4’s ZA loop and WPF shelf form a hydrophobic pocket absent in other BETs. The "gatekeeper" residue (Ile vs. Tyr in BRD2/3) allows selective small-molecule docking [7] [10].
  • Isoform-specific roles: Long (Brd4-L) and short (Brd4-S) isoforms exert opposing effects in cancers (e.g., Brd4-S promotes apoptosis in breast cancer), necessitating precision targeting [8] [9].

BRD4-Kinases-IN-3 exemplifies this tailored approach. As a dual-functional inhibitor, it occupies the acetyl-lysine binding cleft while concurrently inhibiting kinase functionality, a departure from classical BET inhibitors like I-BET762 or OTX015 [1] [9].

Properties

Product Name

BRD4-Kinases-IN-3

IUPAC Name

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methylpyrimidin-4-yl]amino]phenyl]-2-methylpropane-2-sulfonamide

Molecular Formula

C26H34FN7O2S

Molecular Weight

527.7 g/mol

InChI

InChI=1S/C26H34FN7O2S/c1-18-17-28-25(30-20-9-10-23(22(27)16-20)34-13-11-33(5)12-14-34)31-24(18)29-19-7-6-8-21(15-19)32-37(35,36)26(2,3)4/h6-10,15-17,32H,11-14H2,1-5H3,(H2,28,29,30,31)

InChI Key

OGJFKWUOCYNWAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)NS(=O)(=O)C(C)(C)C)NC3=CC(=C(C=C3)N4CCN(CC4)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.